

# Fucosyllactose: A Technical Guide to its Antiviral and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Fucosyllactose |           |  |  |  |
| Cat. No.:            | B1628111       | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fucosyllactose**, a prominent human milk oligosaccharide (HMO), is emerging as a significant bioactive compound with notable antiviral and antibacterial properties. This technical guide provides an in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of **fucosyllactose**, with a primary focus on its most abundant isomer, 2'-**Fucosyllactose** (2'-FL), and insights into 3-**Fucosyllactose** (3-FL). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, microbiology, and drug development.

### **Antiviral Properties of Fucosyllactose**

**Fucosyllactose** exhibits a potent antiviral activity primarily by acting as a soluble decoy receptor, mimicking host cell surface glycans. This mechanism effectively prevents viral attachment to host cells, a critical first step in the infection cycle of many viruses.

## **Mechanism of Action: Decoy Receptor and Immune Modulation**

The primary antiviral mechanism of **fucosyllactose** is its structural similarity to histo-blood group antigens (HBGAs), which are fucosylated glycans on the surface of epithelial cells that many viruses use as attachment factors.[1][2][3] **Fucosyllactose**, particularly 2'-FL, can bind to



the viral capsid proteins in the same pocket as HBGAs, thereby acting as a soluble decoy and inhibiting the virus from binding to its cellular receptor.[2][4][5] This has been well-documented for human noroviruses.[2][4][5]

Furthermore, 3-**Fucosyllactose** (3-FL) has been shown to modulate the host's immune response to viral infections. It achieves this by increasing the expression of interferon receptors, such as Interferon Alpha and Beta Receptor (IFNAR) and Interferon Gamma Receptor (IFNGR), which enhances antiviral responses.[6]

### Quantitative Data: Antiviral Efficacy of Fucosyllactose

The antiviral activity of **fucosyllactose** has been quantified against several key viral pathogens. The following tables summarize the available data.

| Virus                                     | Fucosyllact<br>ose Isomer | Assay Type                           | Cell<br>Line/Model | Efficacy<br>Metric<br>(IC50) | Reference(s |
|-------------------------------------------|---------------------------|--------------------------------------|--------------------|------------------------------|-------------|
| Norovirus<br>GII.4 VLP                    | 2'-FL<br>(powder)         | VLP Binding<br>Inhibition<br>(ELISA) | A-type saliva      | 7.5 mM                       | [4][7]      |
| Norovirus<br>GII.4 VLP                    | 2'-FL (tablet)            | VLP Binding<br>Inhibition<br>(ELISA) | A-type saliva      | 36 mM                        | [4][7]      |
| Norovirus<br>GI.1, GII.10,<br>GII.17 VLPs | 2'-FL                     | VLP Binding<br>Inhibition<br>(ELISA) | HBGA source        | 11-38 mM                     | [7]         |
| Norovirus<br>GII.10 VLP                   | 2'-FL                     | VLP Binding<br>Inhibition<br>(ELISA) | PGM                | 5.5 mM                       | [8]         |
| Norovirus<br>GII.10 VLP                   | 3-FL                      | VLP Binding<br>Inhibition<br>(ELISA) | PGM                | 5.6 mM                       | [8]         |



| Virus                              | Fucosyllact<br>ose<br>Isomer(s) | Assay Type                         | Cell<br>Line/Model               | Efficacy<br>Metric (%<br>Inhibition) | Reference(s            |
|------------------------------------|---------------------------------|------------------------------------|----------------------------------|--------------------------------------|------------------------|
| Rotavirus<br>G1P[9]                | 2'-FL                           | Fluorescent<br>Focus Assay         | MA104 cells                      | 62% reduction in infectivity         | [10][11]               |
| Rotavirus<br>G2P[7]                | 3'-SL + 6'-SL<br>(mixture)      | Fluorescent<br>Focus Assay         | MA104 cells                      | 73% reduction in infectivity         | [10][11]               |
| Norovirus<br>GII.4 Sydney<br>[P16] | 2'-FL (20<br>mg/mL)             | Replication<br>Assay (RT-<br>qPCR) | Human<br>Intestinal<br>Enteroids | Significant reduction in replication | [2][5][12][13]<br>[14] |

### **Experimental Protocols**

This protocol describes the cultivation of human intestinal enteroids and their use in assessing the antiviral activity of **fucosyllactose** against human norovirus.[1][2][5][14][15][16]

#### HIE Culture:

- Human intestinal crypts are isolated from biopsy tissue and embedded in Matrigel.
- The enteroids are cultured in a specialized growth medium (CMGF+) containing factors like Wnt3a, R-spondin, and Noggin to maintain the stem cell population.
- For viral infection studies, 3D enteroids are dissociated into single cells and seeded on collagen IV-coated plates to form a 2D monolayer.
- The monolayer is then cultured in a differentiation medium to promote the development of various intestinal epithelial cell types.
- Norovirus Infection and Antiviral Testing:
  - Prepare a stool filtrate containing the desired norovirus strain. The viral titer is determined as the 50% tissue culture infectious dose (TCID50).



- Differentiated HIE monolayers are infected with a standardized amount of norovirus (e.g., 100 TCID50).
- Fucosyllactose is added at various concentrations at different time points:
  - Co-treatment: **Fucosyllactose** is added simultaneously with the virus.
  - Pre-treatment of virus: The virus is incubated with fucosyllactose before being added to the cells.
  - Post-treatment of cells: Fucosyllactose is added to the cells after the viral inoculum has been removed.
- The infection is allowed to proceed for a set period (e.g., 24 hours).
- Viral replication is quantified by measuring the increase in viral genome equivalents (GE) using reverse transcription-quantitative PCR (RT-qPCR) at 1 hour post-infection (hpi) and 24 hpi. A significant reduction in the fold increase of GE in the presence of fucosyllactose compared to the untreated control indicates antiviral activity.

This protocol details a fluorescent focus assay to measure the inhibition of rotavirus infectivity by **fucosyllactose** in MA104 cells.[10][11][13][17]

- Cell Culture and Virus Preparation:
  - MA104 (African green monkey kidney epithelial) cells are grown to confluence in 96-well plates.
  - The desired rotavirus strain (e.g., G1P[9] or G2P[7]) is activated with trypsin (e.g., 10 μg/mL).
- Infectivity Assay:
  - Confluent MA104 cell monolayers are washed with serum-free medium.
  - The activated virus is diluted to yield approximately 100-200 focus-forming units (FFU) per well.



- Fucosyllactose is added at various concentrations under different conditions:
  - During infection: Mixed with the virus inoculum and added to the cells.
  - Pre-incubation with virus: The virus is incubated with fucosyllactose for a period (e.g., 1-2 hours) before infection.
  - Pre-incubation with cells: The cells are incubated with fucosyllactose before the virus is added.
- The virus is adsorbed onto the cells for 1 hour at 37°C.
- The inoculum is removed, and fresh medium (with or without fucosyllactose) is added.
- After an incubation period (e.g., 14-18 hours), the cells are fixed and permeabilized.
- Infected cells are detected using an anti-rotavirus primary antibody followed by a fluorescently labeled secondary antibody.
- The number of fluorescent foci is counted, and the percentage reduction in infectivity in the presence of **fucosyllactose** is calculated relative to the untreated control.

### **Visualizations**



Click to download full resolution via product page



Caption: **Fucosyllactose** as a soluble decoy receptor for viral inhibition.



Click to download full resolution via product page

Caption: General workflow for in vitro antiviral assays with Fucosyllactose.

### **Antibacterial Properties of Fucosyllactose**

**Fucosyllactose** demonstrates significant antibacterial activity through multiple mechanisms, including the inhibition of pathogen adhesion to host cells and the modulation of the gut microbiota.

## Mechanism of Action: Anti-Adhesion, Prebiotic Effects, and Biofilm Inhibition



Similar to its antiviral action, **fucosyllactose** acts as a soluble decoy receptor to prevent bacterial adhesion to the intestinal epithelium.[18] By mimicking the fucosylated glycan structures on host cells, it binds to bacterial adhesins, thereby blocking colonization. This has been observed for pathogens such as Campylobacter jejuni, enteropathogenic Escherichia coli (EPEC), and Helicobacter pylori.[15][18][19]

In addition to its anti-adhesive properties, **fucosyllactose** functions as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. These beneficial microbes can outcompete pathogenic bacteria for nutrients and attachment sites, and they also produce antimicrobial compounds, contributing to an overall healthier gut environment.

Furthermore, a derivative of 2'-FL, 1-Amino-2'-FL, has been shown to possess antibiofilm activity against Streptococcus agalactiae (Group B Streptococcus).[18]

## Quantitative Data: Antibacterial Efficacy of Fucosyllactose

The antibacterial effects of **fucosyllactose** have been quantified in various studies, as summarized in the tables below.



| Bacterium                               | Fucosyllact<br>ose Isomer | Assay Type        | Cell<br>Line/Model | Efficacy<br>Metric (%<br>Inhibition of<br>Adhesion/In<br>vasion) | Reference(s    |
|-----------------------------------------|---------------------------|-------------------|--------------------|------------------------------------------------------------------|----------------|
| Campylobact<br>er jejuni                | 2'-FL                     | Adhesion<br>Assay | Caco-2 cells       | 26% reduction                                                    | [15]           |
| Campylobact<br>er jejuni                | 2'-FL (5 g/L)             | Invasion<br>Assay | HEp-2, HT-29       | 80%<br>attenuation                                               | [19][20]       |
| Enteropathog<br>enic E. coli            | 2'-FL                     | Adhesion<br>Assay | Caco-2 cells       | 18% reduction                                                    | [15]           |
| Enteropathog<br>enic E. coli            | 3-FL                      | Adhesion<br>Assay | Caco-2 cells       | 29%<br>reduction                                                 | [15]           |
| E. coli O157                            | 2'-FL (5 g/L)             | Adhesion<br>Assay | Caco-2 cells       | ~30-34% reduction                                                | [1][8][12][18] |
| Salmonella<br>enterica<br>serovar fyris | 2'-FL                     | Adhesion<br>Assay | Caco-2 cells       | 12%<br>reduction                                                 | [15]           |
| Pseudomona<br>s aeruginosa              | 2'-FL                     | Adhesion<br>Assay | Caco-2 cells       | 17% reduction                                                    | [15]           |
| Pseudomona<br>s aeruginosa              | 3-FL                      | Adhesion<br>Assay | Caco-2 cells       | 26% reduction                                                    | [15]           |
| Pseudomona<br>s aeruginosa              | 2'-FL                     | Adhesion<br>Assay | A549 cells         | 24% reduction                                                    | [15]           |
| Pseudomona<br>s aeruginosa              | 3-FL                      | Adhesion<br>Assay | A549 cells         | 23%<br>reduction                                                 | [15]           |



| Bacterium                    | Fucosyllact<br>ose Isomer | Assay Type                    | Model    | Efficacy<br>Metric (%<br>Inhibition of<br>Colonizatio<br>n/Biofilm) | Reference(s    |
|------------------------------|---------------------------|-------------------------------|----------|---------------------------------------------------------------------|----------------|
| E. coli O157                 | 2'-FL                     | In vivo<br>Colonization       | Mice     | >90%<br>reduction                                                   | [1][8][12][18] |
| Campylobact<br>er jejuni     | 2'-FL                     | In vivo<br>Colonization       | Mice     | 80%<br>reduction                                                    | [19][20]       |
| Streptococcu<br>s agalactiae | 1-Amino-2'-<br>FL         | Biofilm<br>Formation<br>Assay | In vitro | 37-46%<br>reduction                                                 | [18]           |

### **Experimental Protocols**

This protocol outlines the methodology to assess the inhibitory effect of **fucosyllactose** on bacterial adhesion to and invasion of intestinal epithelial cells.[6][9][11][15][21][22]

#### Caco-2 Cell Culture:

- Caco-2 cells are seeded in 12-well or 24-well plates and grown in a suitable medium (e.g., DMEM) until they form a confluent monolayer. For differentiation, cells are typically cultured for 12-14 days post-confluence.
- Bacterial Culture and Inoculum Preparation:
  - The bacterial strain of interest (e.g., C. jejuni, E. coli) is grown to the mid-logarithmic phase in an appropriate broth.
  - The bacteria are harvested, washed, and resuspended in cell culture medium to a specific concentration (e.g., 10<sup>8</sup> CFU/mL).
- Adhesion/Invasion Assay:
  - The Caco-2 cell monolayers are washed to remove any residual antibiotics.



- **Fucosyllactose** is added to the wells at various concentrations, either simultaneously with the bacteria or as a pre-treatment of the cells or bacteria.
- The bacterial suspension is added to the Caco-2 cells at a defined multiplicity of infection (MOI).
- The plates are incubated for a specific duration to allow for adhesion (e.g., 2-3.5 hours).
- For adhesion: The monolayers are washed multiple times with PBS to remove nonadherent bacteria. The cells are then lysed with a detergent (e.g., Triton X-100), and the number of adherent bacteria is determined by serial dilution and plating on appropriate agar.
- For invasion: After the initial incubation for adhesion, the monolayers are treated with an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria. The cells are then washed and lysed, and the number of invasive bacteria is quantified by plating.
- The percentage inhibition of adhesion or invasion is calculated by comparing the bacterial counts from fucosyllactose-treated wells to those of untreated control wells.

This protocol describes a mouse model to evaluate the protective effects of **fucosyllactose** against E. coli O157:H7 colonization in vivo.[8][12][18][23][24][25]

- Animal Model and Acclimatization:
  - Specific-pathogen-free (SPF) mice are used and allowed to acclimatize to the housing conditions.
  - To facilitate colonization by E. coli O157:H7, the normal gut microbiota can be reduced by treating the mice with an antibiotic (e.g., streptomycin) in their drinking water.
- Fucosyllactose Administration and Infection:
  - Mice are divided into control and treatment groups. The treatment group receives fucosyllactose orally (e.g., mixed in the drinking water or administered by gavage) for a specified period before and/or after infection.



- Mice are orally infected with a defined dose of E. coli O157:H7.
- Assessment of Colonization and Pathological Changes:
  - At selected time points post-infection, fecal samples are collected to quantify the shedding of E. coli O157:H7 by plating on selective agar.
  - At the end of the experiment, mice are euthanized, and intestinal tissues (e.g., ileum, colon) are collected.
  - Bacterial colonization in the intestinal segments is quantified by homogenizing the tissue and plating the homogenates.
  - Intestinal tissues can also be processed for histological analysis to assess inflammation and tissue damage.
  - The reduction in bacterial colonization and pathological scores in the **fucosyllactose**-treated group compared to the control group indicates a protective effect.

### **Visualizations**



Click to download full resolution via product page



Caption: Dual antibacterial mechanisms of **Fucosyllactose**.



Click to download full resolution via product page

Caption: Workflow for bacterial adhesion inhibition assay.

### Conclusion

**Fucosyllactose**, particularly 2'-FL and 3-FL, demonstrates significant potential as a novel antiviral and antibacterial agent. Its primary mechanism of action, acting as a soluble decoy receptor to inhibit pathogen adhesion, is effective against a range of clinically relevant viruses and bacteria. Furthermore, its prebiotic properties contribute to a healthier gut microbiome, providing an indirect line of defense against infection. The quantitative data and experimental protocols presented in this guide underscore the therapeutic and prophylactic potential of **fucosyllactose**. Further research, including clinical trials, is warranted to fully elucidate its role in preventing and treating infectious diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. 2'-Fucosyllactose inhibits human norovirus replication in human intestinal enteroids PMC [pmc.ncbi.nlm.nih.gov]
- 3. stackoverflow.com [stackoverflow.com]
- 4. Human milk oligosaccharide 2'-fucosyllactose guards norovirus histo-blood group antigen co-factor binding site PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Campylobacter jejuni adhesion to biotic model surfaces by fungal lectins and protease inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Norovirus Inhibition by Human Milk Oligosaccharides PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the I-fucose utilization cluster in Campylobacter jejuni induces proteomic changes and enhances Caco-2 cell invasion and fibronectin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Milk Oligosaccharides Inhibit Human Rotavirus Infectivity in MA104 Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell association and invasion of Caco-2 cells by Campylobacter jejuni PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Protective Effects of 2'-Fucosyllactose Against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. 2'-Fucosyllactose Inhibits Human Norovirus Replication in Human Intestinal Enteroids -PMC [pmc.ncbi.nlm.nih.gov]



- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Culturing, Storage, and Quantification of Rotaviruses PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Protective Effects of 2'-Fucosyllactose against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Examples graphviz 0.21 documentation [graphviz.readthedocs.io]
- 20. Network analysis of host-pathogen protein interactions in microbe induced cardiovascular diseases PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Alleviation of Intestinal Inflammation by Oral Supplementation With 2-Fucosyllactose in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 2'-Fucosyllactose Modulates the Intestinal Immune Response to Gut Microbiota and Buffers Experimental Colitis in Mice: An Integrating Investigation of Colonic Proteomics and Gut Microbiota Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fucosyllactose: A Technical Guide to its Antiviral and Antibacterial Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628111#exploring-the-antiviral-and-antibacterial-properties-of-fucosyllactose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com